molecular formula C16H10F2N2O2 B11472432 6-fluoro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide

6-fluoro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B11472432
M. Wt: 300.26 g/mol
InChI Key: YCNOIZCPECXASA-UHFFFAOYSA-N
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Description

6-fluoro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide is a fluorinated quinoline derivative. Fluorinated compounds are known for their unique properties, including increased metabolic stability, lipophilicity, and bioavailability. These characteristics make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Amidation: The carboxylic acid group on the quinoline core is converted to the carboxamide using reagents like thionyl chloride followed by reaction with the appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the quinoline ring can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Aminoquinoline derivatives

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

6-fluoro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth or the suppression of microbial infections.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoroquinoline-3-carboxamide
  • 4-hydroxyquinoline-3-carboxamide
  • N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide

Uniqueness

6-fluoro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide is unique due to the presence of multiple fluorine atoms, which confer enhanced metabolic stability and bioavailability. This makes it more effective in its applications compared to similar compounds that lack these fluorine substitutions.

Properties

Molecular Formula

C16H10F2N2O2

Molecular Weight

300.26 g/mol

IUPAC Name

6-fluoro-N-(4-fluorophenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H10F2N2O2/c17-9-1-4-11(5-2-9)20-16(22)13-8-19-14-6-3-10(18)7-12(14)15(13)21/h1-8H,(H,19,21)(H,20,22)

InChI Key

YCNOIZCPECXASA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)F

Origin of Product

United States

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